4-Cyanonicotinamide
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Overview
Description
4-Cyanonicotinamide is an organic compound with the molecular formula C7H5N3O. It is a derivative of nicotinamide, where a cyano group is attached to the fourth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanonicotinamide can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with thionyl chloride to form 4-cyanonicotinoyl chloride, which is then treated with ammonia to yield this compound . Another method involves the direct cyanation of nicotinamide using cyanogen bromide under basic conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient and scalable production. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanonicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-cyanonicotinic acid.
Reduction: Reduction of the cyano group can yield 4-aminonicotinamide.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines, to form corresponding amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Ammonia or primary amines under basic conditions.
Major Products:
Oxidation: 4-Cyanonicotinic acid.
Reduction: 4-Aminonicotinamide.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
4-Cyanonicotinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-cyanonicotinamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, such as those involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Nicotinamide: A precursor to 4-cyanonicotinamide, lacking the cyano group.
4-Aminonicotinamide: A reduction product of this compound.
4-Cyanonicotinic Acid: An oxidation product of this compound.
Uniqueness: this compound is unique due to its cyano group, which imparts distinct chemical reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
3423-44-7 |
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Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
4-cyanopyridine-3-carboxamide |
InChI |
InChI=1S/C7H5N3O/c8-3-5-1-2-10-4-6(5)7(9)11/h1-2,4H,(H2,9,11) |
InChI Key |
MIEZARLQYYEJHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C#N)C(=O)N |
Origin of Product |
United States |
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